N-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide
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Overview
Description
N-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide is a compound belonging to the class of 1,3,4-thiadiazoles, which are known for their broad-spectrum biological activities.
Preparation Methods
The synthesis of N-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide typically involves the reaction of 2-amino-5-propyl-1,3,4-thiadiazole with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at ambient temperature for several hours to ensure complete conversion of the starting materials to the desired product. The product is purified by recrystallization from an appropriate solvent .
Chemical Reactions Analysis
N-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as carbonic anhydrase, which plays a role in various physiological processes . Additionally, it can interact with DNA and disrupt its replication, leading to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
N-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide can be compared with other 1,3,4-thiadiazole derivatives, such as:
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)ethanediamide: Similar in structure but with different substituents, leading to variations in biological activities.
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanediamide: Another derivative with different substituents, showing distinct chemical and biological properties.
N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide: A compound with a different core structure but similar functional groups, used in insecticidal applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting biological activities.
Properties
Molecular Formula |
C7H10N4O2S |
---|---|
Molecular Weight |
214.25 g/mol |
IUPAC Name |
N'-(5-propyl-1,3,4-thiadiazol-2-yl)oxamide |
InChI |
InChI=1S/C7H10N4O2S/c1-2-3-4-10-11-7(14-4)9-6(13)5(8)12/h2-3H2,1H3,(H2,8,12)(H,9,11,13) |
InChI Key |
XVVPCMPCWBZYEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C(=O)N |
Origin of Product |
United States |
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